Arcitumomab
Description
Properties
CAS No. |
154361-48-5 |
|---|---|
Molecular Formula |
C13H15NO3S |
Origin of Product |
United States |
Molecular Design and Composition of Arcitumomab
Murine Monoclonal Antibody Fragment Derivation
Arcitumomab is not a full-sized antibody but rather a functional fragment derived from a murine (mouse) monoclonal antibody.
This compound originates from a murine IgG1 kappa monoclonal antibody known as IMMU-4, which is also referred to as NP-4. creativebiolabs.netnih.gov This parent antibody was specifically developed to target the carcinoembryonic antigen (CEA). auntminnie.com The IMMU-4 antibody is produced in murine ascitic fluid. creativebiolabs.net
To create this compound, the full-sized IMMU-4 antibody undergoes a two-step enzymatic and chemical process. First, the enzyme pepsin is used to cleave the F(ab')2 fragment from the antibody. creativebiolabs.net This is followed by a mild reduction process that separates the F(ab')2 fragment into two monovalent Fab' fragments, one of which is this compound. creativebiolabs.net
Structural Characteristics and Rationale for Fab' Architecture in Research
The Fab' fragment structure of this compound is a key determinant of its functional properties. A Fab' fragment is composed of one constant and one variable domain from each of the heavy and light chains of the antibody. patsnap.com It consists of the variable domains of the heavy (VH) and light (VL) chains, the constant domain of the light chain (CL), and the first constant domain of the heavy chain (CH1). creative-proteomics.combosterbio.com The molecular weight of this compound is approximately 50-54 kilodaltons (kDa). creativebiolabs.netdrugbank.comthebiogrid.org
The primary rationale for utilizing a Fab' fragment in diagnostic imaging research lies in its pharmacokinetic advantages over a full-sized antibody. patsnap.comnih.gov Key advantages include:
Rapid Blood Clearance: The smaller size of the Fab' fragment leads to faster clearance from the bloodstream. auntminnie.compatsnap.com This is beneficial for imaging applications as it results in a better target-to-background ratio in a shorter amount of time. auntminnie.comnih.gov
Enhanced Tissue Penetration: The reduced size of this compound allows for better penetration into dense tumor tissues compared to a larger, intact antibody. patsnap.com
Reduced Immunogenicity: The Fab' fragment lacks the Fc (fragment crystallizable) region of the antibody, which is responsible for many of its interactions with the immune system. creativebiolabs.netpatsnap.com The absence of the Fc region minimizes the induction of human anti-mouse antibodies (HAMAs), which can be a concern with murine-derived antibodies. creativebiolabs.net
| Characteristic | Description | Reference |
|---|---|---|
| Molecular Weight | Approximately 50-54 kDa | creativebiolabs.netdrugbank.comthebiogrid.org |
| Composition | One constant and one variable domain of a heavy chain and a light chain (VH, VL, CH1, CL) | patsnap.comcreative-proteomics.combosterbio.com |
| Key Advantage 1 | Rapid blood clearance for improved imaging contrast | auntminnie.compatsnap.com |
| Key Advantage 2 | Enhanced penetration of dense tumor tissues | patsnap.com |
| Key Advantage 3 | Reduced immunogenicity due to the absence of the Fc region | creativebiolabs.net |
Target Antigen Specificity of this compound
This compound is designed to bind to a specific molecular target, which is crucial for its function as a diagnostic imaging agent.
The primary molecular target of this compound is the Carcinoembryonic Antigen (CEA). auntminnie.com CEA is a glycoprotein (B1211001) that is overexpressed on the surface of various cancer cells, particularly those of the gastrointestinal tract, including colorectal carcinoma. creativebiolabs.net It is a beta-glycoprotein with a molecular weight of approximately 200 kDa. creativebiolabs.netnih.gov
In the context of CEA-targeted agents, cross-reactivity with related glycoproteins is a significant consideration. Other CEA-related antigens include nonspecific cross-reactive antigen (NCA) and meconium antigen (MA). creativebiolabs.netnih.gov Research has shown that the parent antibody, NP-4, and therefore this compound, binds specifically to CEA and does not appear to cross-react with NCA or MA. creativebiolabs.netnih.govnih.gov This high specificity is important for reducing background signal and ensuring that the imaging agent is localizing to the intended target.
Production and Radioconjugation Methodologies for Arcitumomab Research
Recombinant and Enzymatic Production Approaches for Arcitumomab
This compound is derived from the murine IgG1 monoclonal antibody NP-4, which specifically binds to CEA creativebiolabs.netwikipedia.orgnih.gov. The antibody fragment used is a 50-kDa monovalent Fab' fragment nih.gov. The production of this Fab' fragment can be achieved through enzymatic digestion or potentially via recombinant methods for research purposes.
Enzymatic production involves the cleavage of the parent murine IgG1 antibody using the enzyme pepsin. Pepsin digestion yields an F(ab')2 fragment, which is then subjected to mild reduction to obtain the monovalent Fab' fragment creativebiolabs.netwikipedia.orgnih.gov. This enzymatic approach has been historically used to prepare the Fab' fragment from the NP-4 murine IgG1 antibody creativebiolabs.netwikipedia.orgnih.gov.
Recombinant approaches offer an alternative for producing antibody fragments like Fab' creativebiolabs.netpubhtml5.comnih.gov. These methods typically involve expressing the antibody fragment in a suitable host system, such as Escherichia coli or Pichia pastoris nih.govacs.org. Recombinant production can potentially offer advantages in terms of reproducibility and scalability compared to enzymatic digestion, which can sometimes lead to heterogeneous products acs.org. Research grade recombinant anti-CEA Fab fragments, conceptually similar to this compound, are available, indicating the feasibility of recombinant production for research applications creativebiolabs.netpubhtml5.comproteogenix.science.
Radiochemical Synthesis with Technetium-99m (99mTc)
Technetium-99m (99mTc) is a widely used radioisotope in diagnostic nuclear medicine due to its favorable decay characteristics, including a gamma-ray emission at 140.5 keV and a half-life of 6 hours nih.govnih.gov. Radiolabeling this compound with 99mTc is crucial for its use in imaging studies. Two primary strategies exist for radiolabeling proteins and antibody fragments with 99mTc: direct and indirect methods creativebiolabs.netnih.gov.
Direct radiolabeling of antibody fragments with 99mTc typically involves the reduction of 99mTc-pertechnetate and the subsequent binding of the reduced 99mTc to suitable donor atoms within the protein structure creativebiolabs.netnih.gov. These donor atoms can include thiol, amide, amino, and carboxylate groups nih.gov.
For this compound, direct labeling with 99mTc has been a common method, including in the preparation of the FDA-approved diagnostic product (though it is no longer marketed in the US) creativebiolabs.netnih.gov. This method often utilizes a reducing agent, such as stannous chloride, to reduce the pertechnetate (B1241340) nih.gov. The reduced 99mTc then binds directly to the this compound Fab' fragment nih.gov. An instant labeling kit for this compound using a direct method has been developed, involving lyophilizing the Fab' fragment with the necessary reagents for pertechnetate reduction nih.gov. The radiolabeling reaction can be completed rapidly, often within 5 minutes nih.gov.
Indirect radiolabeling involves the use of a bifunctional chelating agent (BFCA). creativebiolabs.netnih.govpapyrusbio.com. BFCAs are molecules that contain two distinct functional moieties: one capable of strongly chelating the metal radionuclide (like 99mTc) and another functional group that can form a stable covalent bond with the biomolecule (the antibody fragment) papyrusbio.comnih.gov. This approach allows for more site-specific labeling on the antibody molecule compared to direct methods creativebiolabs.netnih.gov.
The BFCA is first conjugated to the antibody fragment, and the radiometal is then chelated by the conjugated BFCA papyrusbio.comradiologykey.com. This two-step process can offer greater control over the labeling site and potentially improve the stability of the radioconjugate papyrusbio.com. Examples of common chelating agents used in radiolabeling proteins include derivatives of EDTA, DTPA, and DOTA papyrusbio.comnih.govradiologykey.com. While direct labeling is described as the method used for the FDA-approved this compound product, indirect methods using BFCAs, such as BATO (boronic acid adduct of technetium dioximes) complexes, have also been explored for labeling antibodies and antibody fragments like NP-4 F(ab')2 nih.gov.
Physicochemical and Radiochemical Characterization of this compound Radioconjugates for Research Use
Characterization of the radiolabeled this compound is essential in research to ensure the quality and suitability of the radioconjugate for intended studies, such as in vitro binding assays or in vivo imaging.
Radiolabeling yield refers to the efficiency of the radiolabeling reaction, indicating the percentage of the initial radioactivity that is successfully incorporated into the antibody fragment. Radiochemical purity (RCP) assesses the proportion of the total radioactivity that is bound to the desired antibody fragment, as opposed to being in free or hydrolyzed forms acs.org.
Techniques such as instant thin-layer chromatography (ITLC) and size-exclusion high-performance liquid chromatography (SE-HPLC) are commonly employed to assess radiolabeling yield and purity nih.govacs.orgsnmjournals.org. ITLC can separate free pertechnetate from protein-bound radioactivity, while SE-HPLC can further analyze the distribution of radioactivity among the monomeric Fab' fragment, aggregates, or other protein fragments nih.govsnmjournals.org. For 99mTc-Arcitumomab, HPLC analysis has indicated that a high percentage of radioactivity (typically 90-95%) can be associated with the monomeric Fab' fragment nih.gov.
Evaluating the in vitro stability of the radiolabeled this compound is crucial to understand how well the radioactive label remains attached to the antibody fragment under various conditions, such as incubation in buffer or serum nih.gov. Instability can lead to the release of free radionuclide, which can accumulate in non-target tissues and compromise the accuracy of imaging or other research findings.
Stability studies typically involve incubating the radiolabeled conjugate in relevant media (e.g., saline, buffer, or serum) at physiological temperature (37°C) for a defined period nih.govnih.gov. The integrity of the radioconjugate is then assessed at various time points using techniques like ITLC or SE-HPLC to determine the percentage of intact radiolabeled Fab' and the presence of free radioactivity nih.govnih.gov. Research has shown that 99mTc-Arcitumomab prepared by direct labeling can exhibit good in vitro stability, with a low percentage of dissociated radioactivity after incubation in saline or serum nih.gov. For example, one study reported only 11% dissociation of radioactivity as 99mTc pertechnetate after 24 hours of incubation in saline or human serum albumin nih.gov.
| Characterization Parameter | Method(s) Used | Typical Findings (99mTc-Arcitumomab) | Source(s) |
| Radiolabeling Yield | ITLC, SE-HPLC | High yield reported | nih.govacs.org |
| Radiochemical Purity | ITLC, SE-HPLC | 90-95% associated with monomeric Fab' | nih.gov |
| In Vitro Stability (24h) | Incubation in saline/serum, ITLC | ~11% radioactivity dissociated | nih.gov |
Note: The data presented in this table are illustrative and based on findings from the cited research. Actual yields, purity, and stability may vary depending on the specific production and labeling protocols used.
Mechanisms of Molecular Interaction and Biological Specificity of Arcitumomab
Antigen Binding Kinetics and Affinity Constants
The binding of an antibody fragment like arcitumomab to its target antigen, CEA, is a reversible process characterized by association and dissociation rates abcam.co.jp. The strength of this interaction is quantitatively described by the affinity constant (K) or the equilibrium dissociation constant (KD), which is the inverse of the affinity constant (KD = 1/K) abcam.co.jp. A lower KD value indicates higher binding affinity abcam.co.jp.
Research has shown that the NP-4 murine MAb, from which this compound is derived, exhibits a high affinity for CEA. Using a competitive radioimmunoassay method, an affinity constant (K) of 8.9 x 108 M-1 was obtained for NP-4 nih.gov. This corresponds to an equilibrium dissociation constant (KD) of approximately 1.1 x 10-9 M, or 1.1 nM.
Antibody fragments, such as the Fab' fragment of this compound, generally exhibit faster blood clearance compared to intact antibodies, which can influence the optimal time for imaging after administration nih.goveuropa.eu. The monovalent nature of the Fab' fragment means it has a single antigen-binding site, in contrast to the bivalent binding of an intact antibody nih.govsprpages.nloup.com. While bivalency can contribute to higher apparent affinity through avidity effects, the monovalent Fab' fragment of this compound is designed for rapid tissue penetration and clearance of unbound tracer, which is advantageous for imaging applications creativebiolabs.netnih.gov.
In Vitro Selectivity and Specificity Studies with Related Antigens (e.g., NCA, MA)
A crucial aspect of this compound's utility is its specificity for CEA and its lack of significant cross-reactivity with related antigens, such as nonspecific cross-reactive antigen (NCA) and meconium antigen (MA) creativebiolabs.netnih.gov. CEA shares some genetic and physicochemical properties with NCA and MA, making it important for anti-CEA antibodies to demonstrate selective binding creativebiolabs.netnih.gov.
Studies using the parent NP-4 MAb have confirmed its specificity. NP-4 was shown to bind only to CEA and did not appear to cross-react with MA and NCA in in vitro studies nih.gov. This selective binding is essential to ensure that the radiolabeled this compound primarily targets CEA-expressing tumors and minimizes uptake in tissues expressing these related antigens, thereby improving the accuracy of diagnostic imaging creativebiolabs.netnih.gov.
The high specificity of monoclonal antibodies is attributed to their ability to recognize a single epitope on the target antigen oup.com. In the case of this compound, this specificity for CEA over NCA and MA is fundamental to its mechanism of action as a diagnostic imaging agent for CEA-expressing cancers creativebiolabs.netnih.gov.
Cellular and Subcellular Binding Localization in Research Models
This compound is designed to target CEA expressed on the surface of tumor cells nih.govcreativebiolabs.net. CEA is a cell-surface glycoprotein (B1211001) nih.gov. Therefore, the primary cellular localization of this compound binding is expected to be the cell membrane of CEA-expressing cells.
Research models, typically involving tumor-bearing mice, are used to study the biodistribution and tumor targeting of radiolabeled antibodies and antibody fragments like 99mTc-arcitumomab nih.gov. These studies provide insights into the in vivo binding localization.
In tumor-bearing mice models, 99mTc-IMMU-4 (this compound) demonstrated uptake in the tumor tissue nih.gov. The radioactivity in the tumor was measured at various time points after injection, indicating binding to CEA expressed by the tumor cells nih.gov. For instance, in one study, the tumor had 5.78 ± 0.56% injected dose (%ID)/g at 2 hours and 3.25 ± 0.41% ID/g at 24 hours nih.gov.
While the primary target is the cell surface, the fate of the antibody-antigen complex after binding can involve internalization nih.gov. Antibody internalization and catabolism within tumor cells can influence antibody distribution and retention nih.gov. However, the provided information does not detail the extent or mechanisms of this compound internalization or its precise subcellular localization beyond the initial cell surface binding in research models.
The distribution of 99mTc-arcitumomab in research models also highlights clearance pathways. In normal mice without tumors, the primary elimination was via the kidneys, which is expected for a molecule of its size (Fab' fragment) nih.goveuropa.eu. This rapid renal clearance of unbound tracer contributes to the favorable tumor-to-background ratios observed in imaging studies creativebiolabs.netnih.gov.
Preclinical Research Models and Methodologies Utilizing Arcitumomab
In Vitro Research Applications of Arcitumomab
In vitro studies provide controlled environments to assess the direct binding capabilities of this compound to CEA and to explore its interactions at the cellular and molecular levels.
Cell-Based Binding Assays (e.g., Flow Cytometry, Immunofluorescence)
Cell-based binding assays, such as flow cytometry and immunofluorescence, are commonly employed to evaluate the specificity and affinity of this compound binding to CEA expressed on the surface of cancer cells sartorius.comcreativebiolabs.netthermofisher.com. Flow cytometry allows for the quantitative analysis of this compound binding to single cells in suspension, providing data on binding percentages and fluorescence intensity as a measure of bound antibody sartorius.comcreativebiolabs.net. This technique typically involves incubating CEA-expressing cells with labeled this compound or unlabeled this compound followed by a labeled secondary antibody, and then analyzing the fluorescence signal using a flow cytometer sartorius.comcreativebiolabs.net. Immunofluorescence microscopy, on the other hand, provides a visual confirmation of this compound binding and its localization on cells thermofisher.com. By using fluorescently labeled antibodies, researchers can visualize the distribution of CEA on the cell surface and confirm this compound's ability to bind to these sites ethz.ch. Studies utilizing anti-CEA antibodies, including those derived from the same lineage as this compound, have demonstrated specific staining on CEA-positive cell lines and no significant staining on CEA-negative cell lines when analyzed by flow cytometry tandfonline.com.
Immunoanalytical Techniques (e.g., ELISA, Immunoprecipitation, Western Blot)
Immunoanalytical techniques are vital for detecting and quantifying this compound's interaction with CEA in various sample types. ELISA (Enzyme-Linked Immunosorbent Assay) can be used to measure the binding of this compound to CEA in solution or immobilized on a solid phase, providing quantitative data on binding affinity and concentration thermofisher.com. Immunoprecipitation involves using this compound to isolate CEA from cell lysates or other biological samples, which can then be detected by Western blot licorbio.com. Western blot analysis allows for the detection of CEA protein that has been bound by this compound, confirming the specificity of the antibody-antigen interaction and providing information about the molecular weight of the target protein mybiosource.commybiosource.com. These techniques are fundamental in confirming the reactivity of this compound with CEA and assessing its potential for use in diagnostic or research assays.
Evaluation of this compound in CEA-Expressing and Non-Expressing Cell Lines
A critical aspect of preclinical evaluation is to assess this compound's binding in cell lines with varying levels of CEA expression. Studies compare the binding of this compound to cell lines known to express high levels of CEA (e.g., LS174T human colorectal carcinoma cells) with those that express low or no CEA researchgate.nettandfonline.comsnmjournals.org. This differential binding pattern is a key indicator of the antibody's specificity for its intended target tandfonline.com. Research has shown specific and saturable binding of anti-CEA antibodies to CEA-expressing cell lines like WiDr and LS174T, while minimal or no binding is observed in non-expressing cell lines oncotarget.comtandfonline.com. This demonstrates that this compound preferentially binds to cells displaying the CEA antigen.
In Vivo Preclinical Studies in Animal Models
In vivo studies using animal models, primarily mice, are essential for understanding the behavior of this compound within a living system, including its distribution and how it is processed by the body.
Application in Xenograft Tumor Models (e.g., Nude Mice with Human Tumor Cell Lines)
Xenograft models, typically involving the subcutaneous injection of human cancer cell lines into immunodeficient mice (such as nude mice), are widely used to evaluate the tumor-targeting capabilities of antibodies like this compound snmjournals.orgnih.govnih.gov. In these models, CEA-expressing human tumor cell lines (e.g., LS174T) are implanted, and the distribution and accumulation of labeled this compound within the tumor and other organs are assessed snmjournals.orgnih.gov. Studies using anti-CEA antibodies in nude mice bearing human colorectal cancer xenografts have shown specific uptake of the antibody within the tumor tissue snmjournals.orgnih.govaacrjournals.org. This targeted accumulation is crucial for the potential use of this compound in imaging or delivering therapeutic agents to tumors.
Biodistribution and Pharmacokinetic Assessments in Preclinical Systems
Biodistribution and pharmacokinetic studies in preclinical models provide vital information on how this compound is distributed throughout the body, its concentration in different tissues over time, and its elimination pathways auntminnie.comnih.gov. These studies often involve administering labeled this compound (e.g., with Technetium-99m) to mice and measuring the radioactivity in various organs and blood at different time points auntminnie.comnih.gov. Preclinical studies have shown that this compound, as a Fab' fragment, exhibits rapid blood clearance and undergoes primary renal excretion auntminnie.comnih.gov. This rapid clearance contributes to favorable tumor-to-background ratios for imaging auntminnie.comnih.gov.
Data from preclinical biodistribution studies in tumor-bearing mice illustrate the distribution of labeled this compound over time.
Table 1: Biodistribution of 99mTc-IMMU-4 in Tumor-Bearing Mice (%ID/g)
| Organ | 2 hours | 24 hours |
| Blood | 6.50 ± 0.91 | 0.63 ± 0.16 |
| Liver | 3.80 ± 0.80 | 1.10 ± 0.15 |
| Kidneys | 91.60 ± 8.71 | 28.68 ± 1.66 |
| Tumor | 5.78 ± 0.56 | 3.25 ± 0.41 |
| Lungs | 4.69 ± 0.81 | 0.66 ± 0.40 |
Source: Adapted from Hansen et al. (10) as cited in nih.gov
This table demonstrates the high accumulation of the labeled fragment in the kidneys, indicative of renal clearance, and notable uptake in the tumor tissue nih.gov. The rapid decrease in blood radioactivity over time further supports the fast clearance observed with the Fab' fragment nih.gov.
Pharmacokinetic assessments in preclinical systems characterize the absorption, distribution, metabolism, and excretion of this compound. Studies have reported a short biological half-life and rapid blood clearance for this compound auntminnie.com. For instance, blood levels were found to be 63%, 23%, and 7% of the injected dose at 1, 5, and 24 hours post-infusion, respectively auntminnie.com. Approximately 28% of the agent was excreted in the urine within the first 24 hours auntminnie.com. This pharmacokinetic profile is advantageous for imaging agents as it allows for quicker visualization of the target tissue with reduced background signal from circulating activity auntminnie.comcreativebiolabs.net.
Molecular Imaging Modalities in Preclinical Research using this compound (e.g., SPECT, Near-Infrared Fluorescence Imaging)
Preclinical studies have utilized this compound conjugated with various labels for molecular imaging, predominantly employing Single Photon Emission Computed Tomography (SPECT) and Near-Infrared Fluorescence (NIRF) imaging.
SPECT Imaging:
This compound has been labeled with Technetium-99m (⁹⁹mTc) for SPECT imaging in preclinical settings nih.govcreativebiolabs.netnih.govnih.gov. ⁹⁹mTc-arcitumomab, also known by the trade name CEA-Scan, functions as an immunoconjugate where the radionuclide is linked to the antibody fragment nih.govcreativebiolabs.netwikipedia.org. This allows for the visualization of CEA-expressing tumors by detecting the gamma emissions from ⁹⁹mTc accumulated at the tumor site nih.govcreativebiolabs.net. Preclinical evaluation of an "instant" ⁹⁹mTc-labeling kit for antibody imaging, including the Fab' fragment of an anti-CEA IgG (this compound), demonstrated that ⁹⁹mTc could be readily incorporated nih.gov.
Near-Infrared Fluorescence Imaging:
Near-infrared fluorescence imaging offers advantages such as low cost, portability, and no radiation exposure, making it a promising alternative to radioactive labeling for preclinical research researchgate.netnih.gov. This compound has been coupled with NIR fluorescent dyes for this purpose researchgate.netrsna.orgresearchgate.net. For instance, a preclinical study coupled a NIR fluorescent cyanine (B1664457) dye (DY-676) to this compound to create a bio-optical high-affinity fluorescent probe (anti-CEA-DY-676) researchgate.netrsna.orgresearchgate.net. This probe was tested for NIRF imaging in vitro on CEA-expressing LS-174T human colonic adenocarcinoma cells and CEA-nonexpressing A-375 human melanoma cells, as well as in vivo in xenografted mice researchgate.netrsna.org.
In vitro experiments showed specific binding of the anti-CEA-DY-676 probe to CEA-expressing cells, with markedly lower binding to CEA-nonexpressing cells rsna.org. In vivo studies in mice xenografted with LS-174T and A-375 tumors demonstrated that LS-174T tumors could be significantly distinguished from A-375 tumors using anti-CEA-DY-676, but not with a low-affinity control probe (FabIgG-DY-676) rsna.org. Semiquantitative analysis indicated maximal fluorescence signals of anti-CEA-DY-676 in CEA-expressing tumors approximately 8 hours after injection rsna.org.
Comparative Research with Other Molecular Probes in Preclinical Systems
Preclinical research has compared the performance of this compound-based imaging probes with other molecular imaging agents, particularly in the context of targeting CEA.
Studies have compared direct targeting with ⁹⁹mTc-labeled anti-CEA Fab' fragment (this compound) to pretargeting approaches using bispecific antibodies (bsMAb) that target both CEA and a subsequently injected radiolabeled hapten-peptide aacrjournals.org. In nude mice bearing subcutaneous human colonic cancer xenografts, a pretargeted ⁹⁹mTc-labeled di-HSG-peptide showed rapid accretion into the tumor, with tumor uptake exceeding that in the heart within 20 minutes and kidneys within 40 minutes aacrjournals.org. In contrast, the ⁹⁹mTc-Fab' (this compound) remained in the blood pool and major organs with no evidence of enhanced tumor uptake within the same timeframe aacrjournals.org.
Further comparisons in nude mice using microPET imaging evaluated a pretargeted ¹²⁴I-hapten-peptide against ¹⁸F-FDG and ¹²⁴I-anti-CEA Fab' aacrjournals.org. Necropsy and region of interest data confirmed that the pretargeting method resulted in superior tumor uptake (15.4 ± 3.1% ID/g at 1 hour post-injection) compared to ¹⁸F-FDG (4.8 ± 1.1% ID/g) aacrjournals.org. The pretargeting method also showed improved tumor-to-nontumor ratios for most tissues compared to ¹⁸F-FDG aacrjournals.org. Tumors as small as 5 mm in diameter were readily visualized with the pretargeting method within 1 hour, illustrating its superior targeting capability over a conventional, clinically proven ⁹⁹mTc-anti-CEA Fab' imaging agent for colorectal cancer in these preclinical models aacrjournals.org.
While ⁹⁹mTc-arcitumomab has been used clinically for SPECT imaging of colorectal cancer, its diagnostic accuracy was considered limited compared to ¹⁸F-FDG PET when the latter was introduced snmjournals.org. ¹⁸F-FDG PET generally offered superior sensitivity, specificity, and image resolution in many cancer patient groups snmjournals.org. However, immuno-PET, a revival of antibody imaging using positron-emitting radionuclides, offers advantages like higher resolution and accurate quantification of antibody concentration in tissues snmjournals.org. Pretargeting strategies, some of which have been compared to direct this compound targeting in preclinical models, aim to improve tumor-to-background ratios and may offer higher contrast and potentially greater sensitivity and specificity than ¹⁸F-FDG PET images aacrjournals.orgsnmjournals.org.
| Imaging Modality | Label Conjugated to this compound | Preclinical Application | Key Findings in Preclinical Models | Relevant Citations |
| SPECT | Technetium-99m (⁹⁹mTc) | Imaging of CEA-expressing tumors in preclinical models | Ready incorporation of ⁹⁹mTc into the Fab' fragment demonstrated. nih.gov | nih.govcreativebiolabs.netnih.govnih.gov |
| Near-Infrared Fluorescence | DY-676 (Cyanine dye) | In vitro and in vivo tumor imaging | Specific binding to CEA-expressing cells in vitro. rsna.org Significant distinction of CEA-expressing tumors in vivo. rsna.org Maximal tumor fluorescence around 8 hours post-injection. rsna.org | researchgate.netrsna.orgresearchgate.net |
Comparative Preclinical Research Findings:
| Comparison | This compound-based Probe (Direct Targeting) | Comparator Probe (Pretargeting) | Preclinical Model | Key Finding | Relevant Citations |
| Direct Targeting vs. Pretargeting (SPECT) | ⁹⁹mTc-anti-CEA Fab' | Anti-CEA bsMAb + ⁹⁹mTc-labeled di-HSG-peptide | Nude mice with human colonic cancer xenografts | Pretargeting showed faster and higher tumor uptake, better tumor-to-background ratios. aacrjournals.org | aacrjournals.org |
| Direct Targeting vs. Pretargeting vs. ¹⁸F-FDG (PET) | ¹²⁴I-anti-CEA Fab' | Anti-CEA bsMAb + ¹²⁴I-hapten-peptide vs. ¹⁸F-FDG | Nude mice with human colonic cancer xenografts | Pretargeting showed superior tumor uptake and improved tumor/nontumor ratios compared to ¹⁸F-FDG and ¹²⁴I-Fab'. aacrjournals.org | aacrjournals.org |
Antibody Engineering and Modification Strategies for Arcitumomab Research Enhancement
Rational Design and Development of Arcitumomab Derivatives
The foundation of this compound is the murine IgG1 monoclonal antibody, NP-4, which specifically binds to CEA without significant cross-reactivity with related antigens like nonspecific cross-reactive antigen (NCA) or meconium antigen (MA). creativebiolabs.netnih.govnih.gov The initial and most critical modification was the enzymatic digestion of the full NP-4 antibody to create this compound, a smaller, monovalent Fab' fragment. creativebiolabs.net This was achieved by cleaving the F(ab')2 fragment with pepsin, followed by a mild reduction to yield the Fab' fragment. creativebiolabs.net The primary rationale for this was to improve the imaging pharmacokinetics by creating a smaller molecule that clears more rapidly from the bloodstream, thereby enhancing the tumor-to-background signal ratio. creativebiolabs.netnih.gov
Further research has explored the development of more advanced derivatives to build upon the targeting principles of this compound. These efforts are guided by the goals of reducing immunogenicity and creating novel functionalities. nih.govfrontiersin.org
Humanized Variants: To address the potential for a human anti-mouse antibody (HAMA) response, even with a Fab' fragment, humanization is a common strategy. nih.govfrontiersin.org An example of a humanized derivative targeting CEA is the affinity-matured, single-chain Fv antibody fragment (scFv) known as Sm3E. researchgate.net This type of modification involves grafting the complementarity-determining regions (CDRs) from the murine antibody onto a human antibody framework, significantly reducing its potential immunogenicity while retaining high binding affinity. nih.govfrontiersin.org
Chimeric Constructs: Chimeric antibodies, which combine the variable regions of the murine antibody with the constant regions of a human antibody, represent another approach. While this compound itself is a fragment, chimeric versions of anti-CEA antibodies have been developed. For instance, a chimeric recombinant rabbit monoclonal antibody version of this compound has been created for research purposes. thermofisher.com
Bispecific Constructs: The principle of targeting CEA can be expanded by creating bispecific antibodies (bsAbs). antibodysociety.org These engineered molecules can simultaneously bind to two different antigens. mdpi.com For example, a bispecific construct could target CEA on a tumor cell with one arm and a receptor like CD3 on a T-cell with the other, effectively recruiting immune cells to the tumor site. antibodysociety.org Another research application involves a tri-Fab bispecific antibody, TF2, which targets CEA with two arms and a histamine-succinyl-glycine (HSG) molecule with the third, designed for pretargeting radioimmunotherapy applications. mdpi.com Fusion proteins, such as Sm3E-TNF (a fusion of the anti-CEA scFv Sm3E and murine Tumor Necrosis Factor), also function as bispecific constructs, delivering a potent cytokine directly to the tumor microenvironment. researchgate.net
Impact of Molecular Engineering on In Vitro and In Vivo Research Properties
Molecular engineering fundamentally alters the properties of an antibody, impacting its performance in both laboratory settings and living systems. The transition from the full NP-4 antibody to the this compound Fab' fragment provides a clear example of these effects.
In Vitro Properties: The primary in vitro characteristic of concern is the binding affinity. Engineering the antibody into a smaller fragment must be done while preserving its ability to bind its target. For the NP-4 antibody, competitive radioimmunoassay studies determined its affinity constant (K) to be 8.9 x 10⁸ M⁻¹, demonstrating strong binding to CEA. nih.gov This high affinity is maintained in the this compound fragment, ensuring it effectively targets CEA-expressing cells. nih.gov Further derivatives, like the humanized scFv Sm3E, have been engineered for even higher affinity, with a reported dissociation constant (Kd) of 30 pM. researchgate.net
In Vivo Properties: The most significant impacts of engineering this compound are observed in vivo.
Pharmacokinetics and Clearance: The smaller size (approximately 50 kDa) of the Fab' fragment compared to the full IgG (approximately 150 kDa) leads to much faster clearance from the blood pool. creativebiolabs.netauntminnie.com Pharmacokinetic studies showed that at 1, 5, and 24 hours after administration, the blood levels of the injected dose were 63%, 23%, and 7%, respectively. auntminnie.com This rapid clearance, primarily through the kidneys, is crucial for imaging applications as it reduces background radiation and improves the tumor-to-background ratio. auntminnie.comnih.gov
Immunogenicity: A major drawback of murine antibodies in human systems is the HAMA response. frontiersin.org By removing the immunogenic Fc portion of the NP-4 antibody, the potential for inducing a HAMA response is significantly minimized in the this compound fragment. creativebiolabs.netnih.gov Studies have shown that HAMA formation was identified in fewer than 1% of patients who received this compound. auntminnie.com
Tumor Penetration and Localization: The smaller size of fragments like Fab' and scFvs may also facilitate better penetration into dense tumor tissues compared to larger, intact antibodies. A biodistribution study in mice with CEA-expressing tumors using a fusion protein derivative, Sm3E-TNF, demonstrated preferential accumulation in the tumors, achieving a tumor-to-blood ratio of 56:1 at 24 hours post-injection. researchgate.net
| Property | Full Murine IgG (e.g., NP-4) | Fab' Fragment (this compound) | scFv-Fusion Protein (e.g., Sm3E-TNF) |
|---|---|---|---|
| Molecular Weight | ~150 kDa | ~50 kDa creativebiolabs.net | Variable (Trimer form) researchgate.net |
| Binding Affinity | High (K = 8.9 x 10⁸ M⁻¹) nih.gov | High (retains parent affinity) | Very High (Kd = 30 pM) researchgate.net |
| Blood Clearance | Slow | Rapid creativebiolabs.netauntminnie.com | Rapid researchgate.net |
| Primary Clearance Route | Hepatic | Renal auntminnie.com | Renal |
| Immunogenicity (HAMA) | High | Minimal auntminnie.comnih.gov | Low (Humanized) researchgate.net |
| Tumor-to-Background Ratio | Lower | Improved creativebiolabs.netnih.gov | Excellent (56:1 at 24h) researchgate.net |
Novel Radioconjugate Designs and Linker Chemistry for Enhanced Research Utility
The utility of this compound in research is intrinsically linked to its function as a radioconjugate. creativebiolabs.net The design of these conjugates, including the choice of radionuclide and the linking chemistry, is critical for optimizing performance. nih.govastrazeneca.com
Radiolabeling Methods: Two primary strategies have been employed for radiolabeling this compound and its parent antibody. nih.govnih.gov
Direct Labeling: This is the most common method for the commercial this compound kit (CEA-Scan®). creativebiolabs.netnih.gov It involves the direct attachment of Technetium-99m (99mTc) to the antibody fragment. The process uses a reducing agent, such as stannous chloride, to reduce the 99mTc-pertechnetate, allowing the reduced 99mTc to bind non-specifically to electron donor atoms (like sulfur in thiol groups) on the antibody fragment. creativebiolabs.netnih.gov This method allows for the creation of an "instant" labeling kit. nih.gov
Indirect Labeling: This approach uses a bifunctional chelating agent (BFC). nih.govnih.gov The BFC is first covalently attached to the antibody, and then this agent's chelating portion securely binds the metallic radionuclide. nih.gov This method can offer more specific and stable binding of the radioisotope. An example reported for the parent NP-4 antibody and its F(ab')2 fragment involved using BATO (boronic acid adduct of technetium dioximes) complexes as the BFC for 99mTc. nih.gov Besides 99mTc, this compound has also been labeled with radioactive iodine. creativebiolabs.netnih.gov
Hydrophilic Linkers: Incorporating linkers like polyethylene (B3416737) glycol (PEG) can increase the hydrophilicity of the conjugate. nih.govyoutube.com This can improve solubility and alter excretion kinetics, potentially reducing uptake in non-target organs like the liver and enhancing renal clearance, which can further improve imaging contrast. nih.gov
Cleavable Linkers: In therapeutic research applications, linkers can be designed to be stable in circulation but cleaved by enzymes present within the tumor microenvironment. This allows for the specific release of a therapeutic payload (e.g., a radionuclide or a cytotoxic drug) directly at the target site. nih.gov
| Strategy | Description | Example Radionuclide | Key Features |
|---|---|---|---|
| Direct Labeling | Radionuclide is directly attached to the antibody via a reducing agent. creativebiolabs.netnih.gov | 99mTc creativebiolabs.net | Simple, enables "instant" kit formulation. nih.gov Binding is non-specific to donor atoms on the protein. creativebiolabs.net |
| Indirect Labeling | A bifunctional chelating agent (BFC) is conjugated to the antibody to bind the radionuclide. nih.govnih.gov | 99mTc, 111In, 64Cu nih.govnih.gov | More site-specific and stable binding. nih.gov Allows for the use of a wider range of radiometals. nih.gov |
| Radiohalogenation | Direct attachment of a radiohalogen. mdpi.com | 123I, 125I, 131I creativebiolabs.netnih.gov | Established chemistry, but can be susceptible to in vivo dehalogenation. researchgate.net |
| Advanced Linker Conjugation | Incorporates pharmacokinetic modifying (PKM) linkers between the BFC and the antibody. nih.gov | Any | Can be used to optimize solubility, clearance pathways, and tumor uptake (e.g., using PEG linkers). nih.govyoutube.com |
Advanced Research Applications and Future Directions for Arcitumomab
Arcitumomab as a Research Tool for Target Validation Studies
The utility of a therapeutic or diagnostic agent is fundamentally dependent on the validity of its molecular target. Target validation is the process of demonstrating that a specific biomolecule is directly involved in a disease process and is a suitable point for intervention. This compound serves as an exemplary research tool in this context, primarily for the validation of Carcinoembryonic Antigen (CEA) as a biomarker and therapeutic target.
This compound's high specificity for CEA allows researchers to confirm the antigen's presence, location, and level of expression in various preclinical models. creativebiolabs.netnih.gov By conjugating this compound with a reporter molecule, such as a radionuclide, its distribution can be tracked in vivo. This process, known as immunoscintigraphy, provides direct visual evidence of CEA-expressing tissues. For instance, in xenograft models of colorectal cancer, the accumulation of labeled this compound at the tumor site confirms that CEA is not only expressed but is also accessible to an externally administered agent. unm.edu This is a critical step in validating CEA as a viable target for targeted therapies.
The application of this compound in these studies provides crucial data on target engagement, confirming that the antibody fragment can successfully bind to CEA in a complex biological environment. This validation is essential before committing resources to the development of more complex agents, such as antibody-drug conjugates or immunotherapies, which rely on the same targeting mechanism.
| Application Area | Research Question | Role of this compound | Outcome |
|---|---|---|---|
| Tumor Model Characterization | Does the preclinical cancer model express accessible CEA? | Binds specifically to CEA on cell surfaces. | Confirms CEA expression and accessibility for subsequent therapeutic studies. |
| Biodistribution Studies | Where does a CEA-targeted agent accumulate in an in vivo model? | Acts as a traceable probe when labeled with a radionuclide (e.g., Technetium-99m). creativebiolabs.net | Provides pharmacokinetic data and visual confirmation of on-target accumulation and off-target distribution. nih.gov |
| Confirmation of Target Antigen | Is CEA the correct target for a specific malignancy being studied? | Provides in vivo evidence of CEA presence in diseased tissue. unm.edu | Validates the rationale for developing CEA-targeted therapies for that malignancy. |
Integration of this compound into Multi-Modal Preclinical Imaging Frameworks
Preclinical research increasingly relies on multi-modal imaging, which combines the strengths of different imaging technologies to provide a more complete picture of biological processes. nih.gov Antibody fragments like this compound are well-suited for integration into these frameworks due to their molecular structure, which allows for conjugation with various imaging probes.
This compound has been historically used in single-photon emission computed tomography (SPECT) imaging when labeled with the radionuclide Technetium-99m (99mTc). creativebiolabs.netnih.gov In a multi-modal research context, this compound could be dually labeled with both a radionuclide for SPECT or positron emission tomography (PET) and a fluorescent dye for optical imaging. This would allow researchers to obtain whole-body distribution data through nuclear imaging while also enabling high-resolution optical imaging of excised tissues or superficial tumors.
This integrated approach provides complementary information. For example, SPECT/CT imaging can provide anatomical context to the functional data of this compound accumulation, while fluorescence imaging can offer cellular-level detail. Such frameworks are invaluable in preclinical studies for assessing target engagement, therapeutic efficacy, and the physiological effects of novel treatments in animal models.
Investigation of Immunogenicity in Research Contexts and Model Systems
A significant challenge in using murine-derived antibodies in research and clinical settings is the potential for an immune response in the host, known as the Human Anti-Mouse Antibody (HAMA) response. oup.com this compound, being a fragment of a murine antibody, provides a valuable model for studying the factors that influence immunogenicity.
Research has shown that the use of a Fab' fragment, which lacks the highly immunogenic Fc portion of a full antibody, significantly reduces the HAMA response. nih.gov Studies involving the repeated administration of this compound have been conducted to investigate this phenomenon. In one such study, no patients developed elevated HAMA titers upon a second administration, demonstrating the lower immunogenic potential of the fragment. nih.govresearchgate.net
These findings are critical for designing future antibody-based reagents. This compound serves as a benchmark in research models to:
Evaluate the immunogenicity of new antibody formats.
Test strategies designed to reduce immune responses, such as chimerization or humanization.
Understand the immunological consequences of repeated exposure to foreign antibody fragments in various disease models.
| Immunogenicity Factor | Characteristic of this compound | Research Implication |
|---|---|---|
| Antibody Origin | Murine (mouse-derived). creativebiolabs.net | Potential to elicit HAMA response, serving as a model for studying this effect. |
| Molecular Structure | Fab' fragment, lacks the Fc region. nih.gov | Demonstrates a strategy to reduce immunogenicity compared to full-length murine antibodies. |
| Repeated Administration Studies | Showed no significant increase in HAMA response upon second injection in a study group. nih.govresearchgate.net | Provides a baseline for the low immunogenic profile of Fab' fragments in longitudinal research studies. |
Potential for Derivatization of this compound for Other Research Applications (e.g., Targeted Drug Delivery Components in Models)
The specific targeting capability of this compound makes it an attractive candidate for derivatization in preclinical research, particularly in the field of targeted drug delivery. The principle is to use the antibody fragment as a "homing device" to deliver a payload specifically to CEA-expressing cells, thereby increasing efficacy and minimizing off-target effects.
In research models, this compound could be chemically conjugated to a variety of payloads, including:
Cytotoxic agents: To create antibody-drug conjugates (ADCs) for studying targeted chemotherapy in cancer models.
Nanoparticles: Functionalizing nanoparticles with this compound can improve their delivery to tumor sites. These nanoparticles can be loaded with therapeutic agents or contrast agents for imaging (theranostics). beilstein-journals.org
Photosensitizers: For investigating photodynamic therapy, where the agent is activated by light to kill targeted cells.
These derivatized forms of this compound would be powerful research tools to explore the principles of targeted therapy, evaluate new drug candidates, and optimize delivery strategies in a controlled, preclinical setting. The well-characterized nature of this compound's binding to CEA provides a reliable foundation for these advanced applications. beilstein-journals.org
Unexplored Research Avenues and Methodological Advancements in Antibody Fragment Research
The field of antibody engineering is continually evolving, presenting new opportunities and research directions for established molecules like this compound. aip.orgaip.org
Unexplored Research Avenues:
Inflammatory Diseases: CEA is known to be expressed in certain non-malignant inflammatory conditions, such as inflammatory bowel disease. nih.govnih.gov this compound could be used as a research tool to image and study the role of CEA-expressing cells in the pathophysiology of these diseases, an area that remains largely unexplored.
Comparative Biology: Using this compound to study the expression and function of CEA across different species or in different disease models could yield new insights into the antigen's biological role beyond its association with cancer.
Methodological Advancements:
Humanization: While this compound's Fab' structure reduces immunogenicity, residual murine sequences could be replaced with human ones through techniques like Complementarity-Determining Region (CDR) grafting. nih.govnih.gov Creating a humanized version of the this compound Fab' fragment would be a significant methodological advancement, potentially making it an even more robust tool for long-term or repeated-dose studies in sensitive research models. mdpi.com
Next-Generation Fragments: The variable regions of this compound that are responsible for binding CEA could be engineered into smaller, more advanced formats such as single-chain variable fragments (scFvs) or diabodies. nih.gov These smaller fragments may offer advantages in tissue penetration and blood clearance, opening new possibilities for imaging and therapeutic research. nih.gov
Site-Specific Conjugation: Modern bioconjugation techniques allow for the attachment of imaging agents or drugs to specific sites on the antibody fragment. Applying these methods to this compound would result in more homogenous and well-defined conjugates, improving the reproducibility and reliability of research findings.
These future directions highlight the enduring value of this compound as a research compound, with the potential to be adapted and enhanced by ongoing methodological advancements in antibody engineering. youtube.com
Q & A
Q. Experimental Design Considerations :
- PICOT Framework :
- P opulation: Patients with suspected colorectal cancer recurrence.
- I ntervention: Tc-99m this compound.
- C omparison: In-111 OncoScint.
- O utcome: Sensitivity/specificity, tumor-to-background ratio.
- T ime: Imaging at 24 hours (this compound) vs. 72–120 hours (OncoScint).
- Statistical Power : Use a non-inferiority trial design with a predefined margin (e.g., Δ < 10% difference in sensitivity).
- Blinding : Ensure radiologists are blinded to the agent used during image analysis to reduce bias .
Advanced: How should researchers address contradictions in reported diagnostic accuracy across this compound studies?
Q. Methodological Steps :
Systematic Review : Aggregate data from studies with similar protocols (e.g., dose, imaging timeline).
Subgroup Analysis : Stratify results by patient cohorts (e.g., CEA expression levels, tumor stage).
Meta-Regression : Identify confounding variables (e.g., variations in SPECT camera resolution).
Replication Studies : Conduct multi-center trials with standardized protocols to validate findings.
Example: A 2020 meta-analysis resolved discrepancies by showing that studies with delayed imaging (>24 hours) reported lower specificity due to increased bowel background activity .
Methodological: How to formulate a FINERMAPS-compliant research question on this compound’s role in metastatic colorectal cancer?
Apply the FINERMAPS criteria :
- F easible: Access to CEA-positive patient cohorts and SPECT facilities.
- I nteresting: Investigate this compound’s utility in detecting occult metastases.
- N ovel: Compare Tc-99m this compound with emerging PET tracers (e.g., FDG).
- E thical: Justify radiation exposure via risk-benefit analysis.
- R elevant: Address gaps in non-invasive metastasis detection.
- M easurable: Use quantitative metrics (e.g., SUVmax).
- A ctionable: Inform clinical guidelines for imaging protocols.
- P recise: Define inclusion/exclusion criteria (e.g., exclude patients with recent chemotherapy).
- S pecific: Focus on hepatic vs. extrahepatic metastasis detection .
Methodological: What data management strategies ensure reproducibility in this compound studies?
Q. Best Practices :
- Metadata Documentation : Record imaging parameters (e.g., collimator type, count statistics).
- Open Data : Share de-identified SPECT datasets via repositories like Open Science Framework.
- Reproducibility Checks : Include phantom studies to validate imaging consistency across centers.
- Version Control : Use tools like Git for protocol and analysis code tracking.
Example: A 2023 study achieved 95% reproducibility by pre-registering protocols and sharing raw data .
Ethical: How to navigate regulatory approvals for accessing proprietary this compound clinical trial data?
Q. Steps for Data Access :
Proposal Submission : Draft a research plan aligned with the data owner’s priorities (e.g., Takeda’s focus on metastatic CRC).
Independent Review : Submit to panels like Yale Open Data Access (YODA) for feasibility/ethical assessment.
Data Use Agreements : Specify restrictions on re-identification and secondary analyses.
Attribution : Cite the original trial (e.g., NCT02613221) in publications.
Note: Manufacturers often require evidence of IRB approval and a conflict-of-interest disclosure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
